2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
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Description
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O3S2 and its molecular weight is 421.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds containing the 1,3,4-thiadiazole moiety are synthesized through various chemical reactions, often involving condensation catalysis and characterized by techniques such as IR, 1H NMR, and elemental analyses (Yu et al., 2014). The structural properties of these compounds are of interest due to their potential interactions and applications. For instance, the study of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide highlighted the orientation of chlorophenyl rings in relation to the thiazole ring, contributing to understanding the molecule's 3D structure and potential reactivity (Saravanan et al., 2016).
Anticancer and Antimicrobial Activities
Derivatives of thiadiazole have been synthesized and evaluated for their antibacterial and anticancer activities. For example, novel 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives containing a phenyl urea warhead demonstrated significant antiproliferative effects against human cancer cell lines, indicating their potential as anticancer agents (Toolabi et al., 2022). Similarly, thiadiazole and thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation, indicating their potential application in developing new anticancer therapies (Ekrek et al., 2022).
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-24-11-7-8-14(15(9-11)25-2)20-16(23)10-26-18-21-17(22-27-18)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVDHIUXJHHRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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